molecular formula C26H21FN4O3S2 B2654863 N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 1115311-80-2

N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2654863
CAS RN: 1115311-80-2
M. Wt: 520.6
InChI Key: GWICYJJREGTIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S2 and its molecular weight is 520.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors

Compounds with structural elements similar to the query have been investigated for their potential as PI3K and mTOR inhibitors, highlighting their relevance in cancer research. For instance, derivatives of benzothiazoles have shown efficacy in vitro and in vivo, indicating their potential in targeted cancer therapies due to their inhibitory actions on key signaling pathways involved in cell growth and proliferation (Stec et al., 2011).

Src Kinase Inhibition and Anticancer Activities

N-Benzyl substituted acetamide derivatives, incorporating thiazole and similar heterocyclic rings, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds showed inhibition of cell proliferation in various cancer cell lines, underlining their potential as anticancer agents (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Derivatives with fluoro-substituted phenyl groups have been explored for their anti-inflammatory activities. The synthesis of novel compounds and evaluation of their effects in inflammation models suggest potential therapeutic applications in treating inflammatory diseases (Sunder & Maleraju, 2013).

Antitumor Activity of Heterocyclic Derivatives

Research into benzothiazole derivatives bearing different heterocyclic rings has uncovered considerable anticancer activity against various cancer cell lines, indicating the importance of heterocyclic structures in the development of new anticancer drugs (Yurttaş et al., 2015).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

Studies have also delved into the spectroscopic and quantum mechanical aspects of similar compounds, exploring their interactions with proteins and potential applications in photovoltaic cells, demonstrating the versatility of these molecules in both biological and material sciences (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S2/c1-17-10-12-18(13-11-17)15-31-22-9-5-2-6-19(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-21-8-4-3-7-20(21)27/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWICYJJREGTIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

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